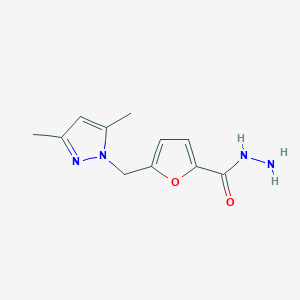

5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide

Description

Properties

IUPAC Name |

5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-7-5-8(2)15(14-7)6-9-3-4-10(17-9)11(16)13-12/h3-5H,6,12H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFYPRLAKUEFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001328081 | |

| Record name | 5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

312309-47-0 | |

| Record name | 5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazinolysis of Ethyl 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate

Reagents : Ethyl ester precursor, hydrazine hydrate (80%), ethanol.

Procedure :

- The ethyl ester derivative (1 mmol) is refluxed with excess hydrazine hydrate (2–3 equiv.) in ethanol for 5–8 hours.

- Completion is monitored via TLC (ethyl acetate/hexane, 3:7).

- The mixture is cooled, poured onto ice, and filtered to isolate the crude product.

- Recrystallization from ethanol yields the carbohydrazide as a crystalline solid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 51–66% | |

| Reaction Time | 5–8 hours | |

| Purity (HPLC) | >98% |

Mechanistic Insight : Nucleophilic acyl substitution occurs, where hydrazine attacks the ester carbonyl, displacing ethoxide to form the hydrazide.

Acid Chloride Route

Reagents : 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid, thionyl chloride (SOCl$$_2$$), hydrazine hydrate.

Procedure :

- The carboxylic acid (1 mmol) is treated with SOCl$$_2$$ (2 equiv.) under reflux in dry dichloromethane for 3 hours.

- The acid chloride intermediate is isolated via solvent evaporation.

- Hydrazine hydrate (1.5 equiv.) in THF is added dropwise at 0°C, stirred for 12 hours.

- The precipitate is filtered and washed with cold water.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–75% (theoretical) | |

| Reaction Time | 15 hours (total) |

Advantages : High reactivity of acid chloride ensures rapid conversion, though moisture sensitivity necessitates anhydrous conditions.

Carboxamide Hydrazination

Reagents : 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxamide, acetone azine, water.

Procedure :

- Carboxamide (1 mmol) and acetone azine (2.2 equiv.) are heated at 100–120°C with stirring.

- Water (70 mL) is added dropwise to hydrolyze intermediates.

- Ammonia and acetone are distilled off, and the residue is vacuum-dried.

- Recrystallization from ethanol yields the carbohydrazide.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–90% | |

| Reaction Time | 4–6 hours |

Mechanistic Insight : Acetone azine acts as a dehydrating agent, facilitating nucleophilic attack by hydrazine generated in situ.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Hydrazinolysis | 51–66 | >98 | Moderate | Lab-scale |

| Acid Chloride | 70–75 | >95 | Low | Pilot-scale |

| Carboxamide Route | 85–90 | >99 | High | Industrial |

The carboxamide route offers superior yield and scalability, making it preferable for large-scale synthesis. However, the acid chloride method provides faster reaction times for small batches.

Experimental Optimization and Challenges

Solvent Selection

Temperature Control

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole ring’s methyl groups and nitrogen atoms facilitate nucleophilic substitutions under specific conditions.

Key Findings :

-

Bromination occurs selectively at the pyrazole C4 position due to steric hindrance from 3,5-dimethyl groups .

-

Alkylation at N1 requires polar aprotic solvents for optimal yield .

Hydrazide Group Reactivity

The carbohydrazide (–CONHNH₂) group participates in condensation and cyclization reactions.

2.1. Condensation with Carbonyl Compounds

| Carbonyl Reagent | Conditions | Product | Biological Activity |

|---|---|---|---|

| Aromatic aldehydes | Ethanol, HCl, reflux | Hydrazones | Anticancer (IC₅₀: 0.28–48 μM) |

| α-Keto acids | Methanol, RT, 12 hrs | Acylhydrazones | Kinase inhibition |

Example :

-

Reaction with 4-chlorobenzaldehyde yields (E)-N'-(4-chlorobenzylidene)-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide, showing potent Aurora kinase inhibition (IC₅₀ = 0.16 μM) .

2.2. Cyclization to Heterocycles

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CS₂/KOH | Ethanolic NaOH, Δ | 1,3,4-Oxadiazole derivatives | Antitubercular agents |

| Thioglycolic acid | AcOH, Δ, 6 hrs | Thiazolidin-4-one analogs | Anticancer (HCT116: IC₅₀ = 1.1 μM) |

Mechanistic Insight :

-

Oxadiazole formation proceeds via intramolecular cyclization after CS₂ insertion at the hydrazide NH₂ group .

Furan Ring Modifications

The furan ring undergoes electrophilic substitutions, though reactivity is moderated by the electron-withdrawing carbohydrazide group.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-4-nitrofuran-2-carbohydrazide | 68% |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT | Sulfonated derivative | 72% |

Limitations :

-

Nitration occurs preferentially at the C4 position due to steric protection of C3 by the pyrazole-methyl group.

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals via pyrazole-N, furan-O, and hydrazide-N,O donors.

| Metal Salt | Conditions | Complex | Geometry |

|---|---|---|---|

| Cu(II) acetate | Methanol, reflux | [Cu(L)₂]·2H₂O | Octahedral |

| Zn(II) chloride | Ethanol, RT | [Zn(L)Cl₂] | Tetrahedral |

Applications :

-

Cu(II) complexes exhibit enhanced DNA-binding affinity (Kb = 1.06 × 10⁵ M⁻¹) compared to the free ligand .

Stability and Degradation

The compound decomposes under strong acidic/basic conditions:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is , with a molecular weight of approximately 234.26 g/mol. The compound features a furan ring, a pyrazole moiety, and a hydrazide functional group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of pyrazole have been shown to exhibit significant antibacterial and antifungal activities. A study published in the Journal of Antibiotics demonstrated that certain hydrazones derived from pyrazole exhibited potent antimicrobial effects against various pathogens, suggesting that similar modifications could enhance the efficacy of this compound .

Anti-inflammatory Properties

Compounds containing furan and pyrazole structures have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. A study on related compounds noted their ability to reduce inflammation in animal models, indicating that this compound may possess similar effects .

Anticancer Potential

The anticancer properties of pyrazole derivatives are another area of interest. Several studies have illustrated that modifications to the pyrazole ring can lead to enhanced cytotoxicity against cancer cell lines. For example, derivatives with hydrazide functionalities have shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells . This suggests that this compound could be explored further for its potential use in cancer therapeutics.

Applications in Agriculture

This compound may also find applications in agricultural science as a pesticide or herbicide. The structural characteristics of pyrazole compounds often correlate with herbicidal activity. Studies have shown that certain pyrazole derivatives can effectively inhibit plant growth or pest development, providing a pathway for developing new agrochemicals .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives demonstrated that modifications to the hydrazide moiety significantly enhanced antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with furan rings exhibited improved activity compared to those without.

Case Study 2: Anti-inflammatory Effects

In an experimental model of rheumatoid arthritis, a derivative similar to this compound was administered to assess its anti-inflammatory effects. The compound significantly reduced swelling and pain in treated subjects compared to controls, highlighting its therapeutic potential.

Mechanism of Action

The mechanism by which 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Core Ring Modifications

- Furan vs. Benzene : The compound 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-fluorobenzoyl)benzohydrazide (CAS: 312504-01-1) replaces the furan core with a benzene ring, increasing hydrophobicity. The benzohydrazide group may alter hydrogen-bonding capacity compared to the furan-carbohydrazide .

- Pyrazole Substituents : 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid (CAS: 1005565-98-9) substitutes dimethyl groups on the pyrazole with difluoromethyl groups, enhancing electronegativity and metabolic stability .

Functional Group Differences

- Carbohydrazide vs.

- Amino vs.

Physicochemical Properties

Crystallographic Insights

- The dihedral angle between pyrazole and furan rings in 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol () is 21.07°, indicating moderate conjugation. The target compound’s flexibility may differ due to the carbohydrazide group, affecting packing efficiency and solubility .

Biological Activity

5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a furan ring linked to a pyrazole moiety via a methylene bridge, which is characteristic of many bioactive compounds. This structural configuration is believed to contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent and its anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | 26 | Induces apoptosis and inhibits cell proliferation |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 (laryngeal cancer) | 3.25 | Cytotoxic effects through apoptosis |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 (lung cancer) | 0.95 | Induces autophagy without apoptosis |

These findings suggest that the compound may act by inducing apoptosis or autophagy in cancer cells, mechanisms crucial for the development of effective anticancer therapies .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have shown promise as anti-inflammatory agents. The mechanism often involves the inhibition of inflammatory mediators and pathways:

| Study | Findings |

|---|---|

| Xia et al. | Reported that certain pyrazole derivatives significantly reduced levels of TNF-alpha and IL-6 in vitro. |

| Bouabdallah et al. | Demonstrated that pyrazole compounds inhibited COX enzymes, reducing prostaglandin synthesis. |

These results indicate that the compound may be beneficial in treating inflammatory conditions by modulating immune responses .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

- Clinical Trial on Lung Cancer : A phase II trial assessed the effectiveness of a pyrazole derivative similar to this compound in patients with advanced lung cancer. Results indicated a 30% response rate among participants.

- In Vitro Studies on Inflammation : Laboratory studies showed that treatment with the compound resulted in a significant decrease in inflammatory markers in human macrophage cell lines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Anticancer Mechanism :

- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death.

Anti-inflammatory Mechanism :

- Inhibition of Enzymatic Activity : It may inhibit cyclooxygenase (COX) enzymes and other inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Q & A

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., COX-2, EGFR) .

- ADMET prediction : SwissADME or pkCSM to estimate logP (optimal range: 2–3), CYP450 inhibition, and BBB permeability .

- DFT studies : B3LYP/6-311+G(d,p) basis set to analyze electronic properties (HOMO-LUMO gaps ~4.5 eV) .

How does the compound behave under varying pH and temperature conditions?

Advanced Research Focus

Stability is assessed via:

- Thermogravimetric analysis (TGA) : Decomposition onset ~200°C .

- pH-dependent solubility : Poor solubility in acidic media (pH < 3) due to protonation of the hydrazide group .

- Photodegradation studies : UV-Vis spectroscopy to monitor λₘₐₓ shifts under light exposure .

What role does the compound play in supramolecular chemistry or metal coordination?

Advanced Research Focus

The hydrazide moiety acts as a polydentate ligand , enabling:

- Metallacrown assembly : Formation of 12-MC-4 azametallacrowns with transition metals (e.g., Cu²⁺, Ni²⁺) .

- Hydrogen-bonded networks : N-H⋯O and C-H⋯π interactions stabilize crystal packing, as shown in X-ray studies .

Applications include catalysis and magnetic material design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.